2-(Heptafluoropropyl)cyclohexan-1-one
Description
2-(Heptafluoropropyl)cyclohexan-1-one is a fluorinated cyclohexanone derivative characterized by a heptafluoropropyl group (-C₃F₇) at the 2-position of the cyclohexanone ring. The heptafluoropropyl substituent, a strongly electron-withdrawing group due to the electronegativity of fluorine atoms, significantly influences the compound’s physicochemical properties and reactivity. Fluorinated compounds like this are of interest in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability, lipophilicity, and resistance to degradation .
Properties
CAS No. |
61282-91-5 |
|---|---|
Molecular Formula |
C9H9F7O |
Molecular Weight |
266.16 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H9F7O/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5H,1-4H2 |
InChI Key |
GIKZDAQXHSEHMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptafluoropropyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with heptafluoropropyl iodide in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the iodide group is replaced by the cyclohexanone moiety .
Industrial Production Methods
Industrial production of 2-(Heptafluoropropyl)cyclohexan-1-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Heptafluoropropyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The heptafluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-(Heptafluoropropyl)cyclohexan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Heptafluoropropyl)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The heptafluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This property allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- 2-(Cyclopropylmethyl)cyclohexan-1-one (C₁₀H₁₆O): The cyclopropylmethyl group is a non-fluorinated, strained aliphatic substituent. This compound exhibits moderate lipophilicity and is synthesized via alkylation or reduction strategies. Its stability is lower than fluorinated analogs due to the absence of electron-withdrawing effects .
- 2-(3-(4-Fluorophenyl)furan-2-yl)cyclohexan-1-one : Incorporates a furan ring with a 4-fluorophenyl group. The electron-deficient aromatic system enhances electrophilicity at the ketone, facilitating nucleophilic additions. Synthesized in 44% yield via coupling reactions .
- 2-(Hydroxy-(4-fluorophenyl)methyl)cyclohexan-1-one (C₁₄H₁₅FO₂) : Features a benzhydrol-like structure. The hydroxyl and fluorophenyl groups enable hydrogen bonding, increasing solubility in polar solvents compared to fully fluorinated analogs. Synthesized via NaBH₄ reduction of a ketone precursor .
- 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one: A chlorinated psychoactive analog with a methylamino group. The chlorine atom and amine moiety confer distinct pharmacological properties, including NMDA receptor antagonism, similar to ketamine derivatives .
Fluorinated vs. Non-Fluorinated Substituents
The heptafluoropropyl group in 2-(Heptafluoropropyl)cyclohexan-1-one imparts unique characteristics:
- Electron-Withdrawing Effect : Increases the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic additions or condensations.
- Thermal and Oxidative Stability: Fluorine’s strong C-F bonds improve resistance to degradation compared to non-fluorinated analogs like 2-(cyclopropylmethyl)cyclohexan-1-one .
- Lipophilicity : The heptafluoropropyl group increases logP values, favoring membrane permeability and bioavailability in pharmaceutical applications.
Physicochemical Properties
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